2-{[(2-Methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophene derivatives. This compound is characterized by the presence of a methoxyphenoxy group and an acetylamino moiety, which contribute to its potential biological activity. The compound's structure suggests it may exhibit various pharmacological properties, making it of interest in medicinal chemistry and drug development.
The synthesis of this compound and its derivatives has been explored in various research studies. Notably, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have been synthesized and evaluated for their analgesic properties . The compound is available from chemical suppliers like Sigma-Aldrich, indicating its relevance in early-stage research and discovery .
This compound can be classified under the following categories:
The synthesis of 2-{[(2-Methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves several synthetic steps:
The synthesis may require specific conditions such as controlled temperature and pH to optimize yields and minimize side reactions. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound .
The molecular formula for 2-{[(2-Methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is C16H19N2O3S. The structure features:
Key structural data include:
This compound can participate in various chemical reactions due to its functional groups:
Reactions are typically performed under controlled laboratory conditions to ensure selectivity and yield optimization. Reaction monitoring can be conducted using thin-layer chromatography (TLC) or NMR spectroscopy.
The mechanism of action for 2-{[(2-Methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may involve interactions with biological targets such as enzymes or receptors.
In vitro studies may provide data on binding affinities and biological activity profiles compared to known standards.
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide further insights into thermal stability and phase transitions.
The compound's potential applications include:
The compound 2-{[(2-Methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a structurally intricate benzothiophene derivative with systematic nomenclature that precisely defines its molecular architecture. The IUPAC name decomposes as follows:
The molecular formula is C₁₉H₂₂N₂O₄S, with a monoisotopic mass of 374.130 Da. Key structural features include the hydrogenated benzothiophene core, which reduces planarity and enhances conformational flexibility, and the ortho-methoxy-substituted phenoxyacetamide moiety, which influences steric and electronic properties. This compound is cataloged as L470937 in chemical databases and is commercially available for research purposes, though analytical data (e.g., purity, spectroscopic validation) remain limited per supplier disclaimers [1].
Table 1: Structural Analogs and Key Substituent Variations
Compound Name | Core Structure | R₁ (Position 2) | R₂ (Position 3) | Molecular Formula | |
---|---|---|---|---|---|
2-{[(2-Methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Hydrogenated benzothiophene | (2-Methoxyphenoxy)acetylaminocarbonyl | Carboxamide | C₁₉H₂₂N₂O₄S | |
2-{[(4-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Hydrogenated benzothiophene | (4-Methylphenoxy)acetylaminocarbonyl | Carboxamide | C₁₈H₂₀N₂O₃S | [3] |
2-Amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Hydrogenated benzothiophene | Amino | 2-Methylphenylamide | C₁₇H₂₀N₂OS | [2] |
Benzothiophene carboxamides emerged as privileged scaffolds in medicinal chemistry during the late 1990s–early 2000s, with patents disclosing synthetic routes to similar compounds for targeting thrombotic and inflammatory pathways [6]. The specific incorporation of a phenoxyacetamide linker at the C2 position, as seen in this compound, reflects a strategic evolution from simpler benzothiophene amides. Early analogs featured direct aryl substitutions or alkylamides, but the phenoxyacetyl group introduced enhanced rotational freedom and hydrogen-bonding capacity, potentially improving target engagement.
The hydrogenated benzothiophene core distinguishes this compound from early aromatic variants, a modification driven by efforts to modulate metabolic stability and lipophilicity. Its synthesis likely follows established routes for related structures: condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 2-methoxyphenoxyacetyl chloride, though procedural details remain proprietary. Notably, Sigma-Aldrich designates it a "rare and unique chemical" for early discovery, indicating limited historical investigation and positioning it as an underexplored candidate in the benzothiophene class [1].
This compound exemplifies the pharmacophoric hybridization strategy critical in modern drug design, merging the hydrogenated benzothiophene’s capacity for kinase modulation with the phenoxyacetamide’s potential for selective receptor interactions. Benzothiophene-3-carboxamides are recognized as versatile scaffolds in oncology and metabolic disease research, with documented activities against kinases (e.g., Pim-1), nuclear receptors, and ID (inhibitor of differentiation) proteins [4] .
The ortho-methoxy group in the phenoxy fragment may confer steric and electronic advantages for target binding, as evidenced by analogs where ortho substituents enhance potency against Pim kinases [4]. Additionally, the saturated benzothiophene core potentially improves solubility and reduces cytochrome P450-mediated deactivation compared to aromatic congeners. Though direct biological data for this compound is scarce, structural analogs demonstrate:
Table 2: Documented Bioactivities of Structural Analogs
Target Class | Example Compound | Reported Activity | Potential Therapeutic Area | |
---|---|---|---|---|
Kinases (Pim-1) | 2-(Difluorophenyl)thiazole-4-carboxamide derivatives | IC₅₀ < 1 µM in enzymatic assays | Oncology | [4] |
ID Proteins | N-substituted benzothiophene carboxamides | Disruption of ID-bHLH dimerization (EC₅₀: 5 µM) | Differentiation disorders | |
Thrombosis Targets | Early benzothiophene-3-carboxamides (1990s patents) | Plasminogen activator inhibition | Cardiovascular | [6] |
This compound’s significance lies in its unexplored potential within these established frameworks. Its unique substitution pattern offers a strategic starting point for structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency in disease-relevant pathways [2] [3] [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2